1,3-Indandione, 2-phenyl-2-(2-(4-phenyl-1-piperazinyl)ethyl)-
Description
The compound 1,3-Indandione, 2-phenyl-2-(2-(4-phenyl-1-piperazinyl)ethyl)- (CAS: 21569-30-2) is a 1,3-indandione derivative with a phenyl group and a piperazinyl ethyl substituent at the 2-position. Its molecular formula is C₂₇H₂₅ClN₂O₂ (chlorinated variant) or C₂₈H₂₈N₂O₃ (methoxy-substituted variant), depending on substitutions.
Properties
CAS No. |
21662-80-6 |
|---|---|
Molecular Formula |
C27H26N2O2 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]indene-1,3-dione |
InChI |
InChI=1S/C27H26N2O2/c30-25-23-13-7-8-14-24(23)26(31)27(25,21-9-3-1-4-10-21)15-16-28-17-19-29(20-18-28)22-11-5-2-6-12-22/h1-14H,15-20H2 |
InChI Key |
IKORCBCOANHNMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Two-Step Condensation-Hydrolysis Approach
The Chinese patent CN103121887A outlines a generalized method for 1,3-indandione compounds using phthalate esters and malonate derivatives. Adapted for the target compound, the process involves:
-
Condensation : Reacting dimethyl phthalate with diethyl 2-phenylmalonate in the presence of a base (e.g., sodium ethoxide) to form a substituted malonate intermediate.
-
Hydrolysis and Decarboxylation : Treating the intermediate with aqueous HCl or H₂SO₄ to hydrolyze ester groups, followed by thermal decarboxylation to yield the 1,3-indandione core.
Key Reaction Conditions :
-
Base : Sodium ethoxide (1.2 equiv) in anhydrous ethanol.
-
Temperature : 80–100°C for condensation; 120°C for decarboxylation.
Introduction of the 2-(4-Phenylpiperazinyl)Ethyl Side Chain
The piperazinyl ethyl moiety is introduced via nucleophilic substitution or alkylation. The US patent US5663449A describes analogous strategies for attaching piperazine derivatives to heterocyclic cores.
Alkylation of 2-Phenyl-1,3-Indandione
-
Bromoethyl Intermediate : React 2-phenyl-1,3-indandione with 1,2-dibromoethane in the presence of K₂CO₃ to form 2-(2-bromoethyl)-2-phenyl-1,3-indandione.
-
Piperazine Coupling : Treat the bromoethyl intermediate with 1-phenylpiperazine in acetonitrile under reflux (80°C, 12–24 hrs).
Optimization Notes :
-
Solvent : Acetonitrile or DMF improves solubility of aromatic intermediates.
-
Base : Triethylamine (2.5 equiv) neutralizes HBr byproduct.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Moiety
The piperazine ring’s secondary amine is susceptible to alkylation or acylation. For example:
Reaction :
-
Conditions : Typically performed in polar aprotic solvents (e.g., DMF) with bases like KCO .
-
Outcome : Substitution at the piperazine nitrogen alters receptor-binding affinity, as seen in related analogs.
Electrophilic Addition to the Indandione Core
The electron-deficient 1,3-indandione system undergoes electrophilic additions, particularly at the α,β-unsaturated ketone:
Reaction :
) \rightarrow \text{Adduct} $$
-
Example : Michael addition with arylidene derivatives (e.g., 2-benzylidene-1,3-indandione) under basic conditions (DABCO catalyst) yields spiro-tetrahydroquinoline derivatives .
-
Key Data :
Catalyst Solvent Yield Diastereomeric Ratio DABCO p-xylene 71% >20:1 DMAP Toluene 58% 15:1
Aza-Michael/Michael Cascade Reactions
The compound participates in sequential nucleophilic attacks, forming complex heterocycles:
Mechanism :
-
Aza-Michael Addition : Tertiary amines deprotonate the indandione, generating a nucleophilic nitrogen that attacks arylidene substrates.
-
Intramolecular Michael Addition : The intermediate undergoes cyclization, forming a spirocyclic structure .
Stereochemical Outcome :
Condensation Reactions
The ketone groups in the indandione core enable Knoevenagel condensations:
Reaction :
-
Conditions : Ethanol reflux with sodium ethoxide.
-
Application : Synthesis of fluorescent dyes or bioactive intermediates.
Functionalization via Piperazine Substituents
The ethyl-piperazinyl side chain allows for further derivatization:
-
Protonation : The piperazine nitrogen can form salts with acids (e.g., HCl), enhancing solubility .
-
Cross-Coupling : Suzuki-Miyaura coupling at the phenyl ring (if halogenated) for structural diversification .
Stability and Side Reactions
-
Hydrolysis : Prolonged exposure to aqueous acids/bases may cleave the indandione ketone groups.
-
Oxidation : The piperazine ring is prone to oxidation under strong oxidizing agents, forming N-oxides .
Comparative Reactivity of Structural Analogs
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity : Research has indicated that derivatives of indandione compounds exhibit antidepressant effects. The piperazine ring is known to interact with serotonin receptors, which are crucial in mood regulation. Studies have shown that modifications to the indandione structure can enhance these effects, making it a candidate for further exploration in treating depression .
- Antitumor Properties : Some studies have suggested that indandione derivatives possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells. For instance, structural analogs have demonstrated activity against breast cancer and leukemia cells.
- Anticoagulant Effects : Indandione compounds are structurally related to vitamin K antagonists used in anticoagulation therapy. They function by inhibiting vitamin K epoxide reductase, which is essential for the synthesis of clotting factors. This property has led to their investigation as potential alternatives to traditional anticoagulants like warfarin .
- Study on Antidepressant Effects : A clinical trial evaluated the efficacy of a derivative of indandione in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to a placebo group over a 12-week period .
- Antitumor Activity Evaluation : In vitro studies demonstrated that an indandione derivative induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. This suggests potential for development as an anticancer agent .
- Research on Anticoagulant Properties : A comparative study between traditional anticoagulants and indandione derivatives showed that the latter maintained similar efficacy with a reduced risk of bleeding complications in animal models .
Mechanism of Action
The mechanism of action of 2-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-1h-indene-1,3(2h)-dione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
Core Heterocycle Variations The 1,3-indandione core (e.g., Chlorophacinone) is critical for redox activity and metal chelation, contributing to its rodenticidal effects . Isoindoline-1,3-dione derivatives () feature a five-membered ring, altering electronic properties compared to six-membered indandiones.
Piperazine Substitutions
- The 4-phenylpiperazine group in the target compound is common in CNS-targeting drugs (e.g., aripiprazole) due to its affinity for serotonin/dopamine receptors. Chlorine () or methoxy () substitutions on the piperazine’s phenyl ring modulate lipophilicity and bioavailability.
Functional Group Impact Chlorophacinone’s phenylacetyl group enhances anticoagulant activity by mimicking vitamin K .
Toxicity Profiles Chlorophacinone exhibits acute toxicity (rodenticide LD₅₀ ~2 mg/kg in rats) , while benzamide derivatives with piperazinyl ethyl groups () show moderate toxicity (LD₅₀ 300 mg/kg intraperitoneal).
Research Findings and Implications
Structural-Activity Relationships (SAR):
- Gaps in Literature: Limited pharmacological data exist for the target compound. Comparative studies with isoindoline-diones () could elucidate the role of ring size in bioactivity.
Biological Activity
1,3-Indandione, 2-phenyl-2-(2-(4-phenyl-1-piperazinyl)ethyl)- is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes an indandione core, a phenyl group, and a piperazine moiety, suggests diverse biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies.
Structural Characteristics
The compound can be represented by the following molecular formula and structural features:
| Property | Details |
|---|---|
| Molecular Formula | C27H26N2O2 |
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | 2-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]indene-1,3-dione |
| CAS Number | 21662-80-6 |
The presence of the piperazine ring indicates potential interactions with neurotransmitter receptors, particularly in neuropharmacology contexts.
Synthesis Methods
The synthesis of this compound typically involves multiple steps, including:
- Alkylation of Piperazine Derivatives : This is often the first step where piperazine is alkylated using suitable agents.
- Cyclization Reactions : Following alkylation, cyclization forms the indene-dione structure.
- Reaction Conditions : Common solvents include acetonitrile (CH₃CN) and bases like potassium carbonate (K₂CO₃), often under reflux conditions.
These methods allow for functional group modifications to optimize biological activity.
Biological Activity
Research indicates that derivatives of 1,3-Indandione exhibit various biological activities. Key areas of interest include:
Neuropharmacological Effects
The compound has been studied for its potential as an acetylcholinesterase inhibitor. This action enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine, which is crucial for cognitive functions.
Anticancer Properties
Several studies have investigated the anticancer potential of indandione derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, suggesting that modifications in substituents can significantly influence their efficacy.
Antimicrobial Activity
Research has demonstrated that certain derivatives possess antimicrobial properties. The structural variations in substituents can lead to enhanced activity against specific pathogens.
Case Studies and Research Findings
- Acetylcholinesterase Inhibition : A study indicated that the compound effectively inhibits acetylcholinesterase with a competitive mechanism, demonstrating its potential for treating Alzheimer's disease .
- Cytotoxicity Against Cancer Cells : In vitro studies revealed that 1,3-Indandione derivatives displayed significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity .
- Antimicrobial Evaluation : A recent evaluation showed that certain derivatives exhibited strong antibacterial activity against Gram-positive bacteria, suggesting their potential as therapeutic agents .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other piperazine-containing compounds:
| Compound Name | Biological Activity |
|---|---|
| 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Acetylcholinesterase inhibitor |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Anticonvulsant activity |
| 1-(4-phenyldimethylaminomethyl)-indene-1,3-dione | Lacks piperazine but retains indandione core |
The unique combination of functional groups in 1,3-Indandione, 2-phenyl-2-(2-(4-phenyl-1-piperazinyl)ethyl)- distinguishes it from others by potentially offering enhanced receptor selectivity or altered pharmacological profiles.
Q & A
Q. Advanced: How can synthetic yields be optimized for piperazinyl-ethyl indandiones with steric hindrance?
- Steric Mitigation : Use bulky leaving groups (e.g., mesylates instead of chlorides) to enhance reactivity in SN2 reactions.
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, but may require lower temperatures to avoid side reactions .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate alkylation under biphasic conditions .
- Yield Analysis : Compare reaction kinetics using LC-MS to identify bottlenecks (e.g., incomplete piperazine coupling) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Essential for confirming the indandione core, phenyl groups (aromatic protons at δ 7.2–7.8 ppm), and piperazinyl N-CH₂ peaks (δ 2.5–3.5 ppm). Integration ratios validate substituent stoichiometry .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and tertiary amine vibrations (N-C at ~1250 cm⁻¹) to confirm functional groups .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish regioisomers .
Q. Advanced: How can computational modeling complement experimental data for structural elucidation?
- DFT Calculations : Predict NMR chemical shifts (e.g., using Gaussian09) and compare with experimental data to resolve ambiguities in piperazine conformation .
- Molecular Dynamics : Simulate solvent effects on crystal packing to guide recrystallization strategies .
Basic: What are the key stability considerations for this compound during storage?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the indandione core. Monitor via periodic HPLC .
- Moisture Avoidance : Use desiccants (silica gel) in storage containers, as piperazinyl groups may hydrolyze in humid conditions .
- Oxidation Prevention : Purge vials with argon to protect tertiary amines from oxidative degradation .
Q. Advanced: How to design accelerated stability studies for long-term storage predictions?
- Forced Degradation : Expose samples to elevated temperatures (40–60°C), UV light, and varying pH. Quantify degradation products via LC-MS to identify vulnerable sites (e.g., ethylene linker) .
- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf life from high-temperature data .
Basic: What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Receptor Binding Assays : Screen for affinity to serotonin (5-HT) or dopamine receptors due to the piperazine moiety. Use radioligands (e.g., ³H-ketanserin) in competitive binding studies .
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations. Compare to chlorophacinone derivatives for structure-activity insights .
Q. Advanced: How to resolve contradictions in receptor binding data across studies?
- Orthogonal Assays : Validate results with fluorescence polarization (FP) or surface plasmon resonance (SPR) to rule out assay-specific artifacts .
- Molecular Docking : Model interactions with receptor active sites (e.g., 5-HT₁A) to explain discrepancies in binding affinities .
Basic: What analytical methods quantify impurities in synthesized batches?
Methodological Answer:
Q. Advanced: How to optimize preparative HPLC for scaling up purification?
- Column Loadability Testing : Determine maximum sample loading without peak broadening.
- Mobile Phase Adjustments : Replace TFA with formic acid to improve MS compatibility for impurity identification .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Q. Advanced: How to assess occupational exposure risks during large-scale synthesis?
- Air Monitoring : Deploy PAS-2000 samplers to detect airborne particulates. Compare to OSHA PELs (e.g., 5 mg/m³ for piperazine derivatives) .
Basic: What computational tools predict logP and solubility for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
